2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
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Overview
Description
The compound contains several functional groups including a methoxy group, a triazole ring, and a nitrile group. The methoxy group consists of a methyl group bound to an oxygen atom, which is then bound to the phenyl ring. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms. The nitrile group consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the phenyl ring. The electron-donating methoxy group could potentially activate the phenyl ring towards electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar nitrile and methoxy groups could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Physicochemical Properties
Compounds structurally related to 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile have been synthesized and studied for their physicochemical properties. For instance, Sameluk and Kaplaushenko (2015) explored the synthesis and properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers, highlighting their potential for pharmacological activity including antitumor, antiinflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).
Antimicrobial and Antitumor Activities
Research into the biological activities of related compounds has demonstrated their potential in antimicrobial and antitumor applications. For example, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, identifying compounds with good or moderate activity against various microorganisms (Bektaş et al., 2007). Furthermore, Al-Soud et al. (2006) investigated the synthesis of 1H-1,2,4-triazolylcoumarins and evaluated their antitumor and anti-HIV activities, identifying specific compounds that showed inhibition of HIV-1 (Al-Soud et al., 2006).
Organic Synthesis and Mechanistic Studies
Compounds within this chemical class have been utilized in organic synthesis and mechanistic studies. Houmam et al. (2003) investigated the electrochemical reduction of aryl thiocyanates, revealing insights into the reductive cleavage mechanism of the S-CN bond, which varies depending on the substituent on the aryl ring. This study highlighted the nuanced behavior of these compounds in electrochemical environments (Houmam et al., 2003).
Luminescent Materials
The development of luminescent materials is another area of application for these compounds. de Bettencourt-Dias et al. (2007) reported on the synthesis of a complex with Eu(III) triflate that, along with its Tb(III) analogue, exhibited high luminescence in both solid state and solution, demonstrating the potential of these compounds in the development of luminescent materials (de Bettencourt-Dias et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-14-15(8-7-13)12(17)16(9)10-3-5-11(18-2)6-4-10/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXPAFVXVHCKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile |
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